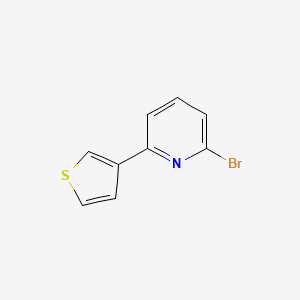

2-Bromo-6-(thiophen-3-yl)pyridine

Vue d'ensemble

Description

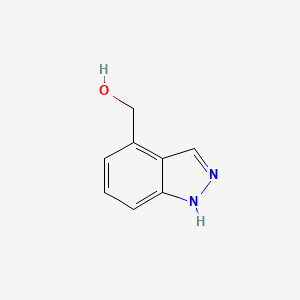

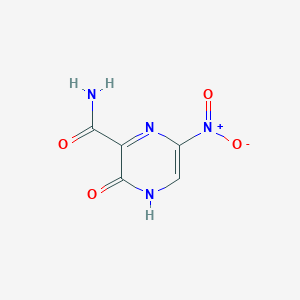

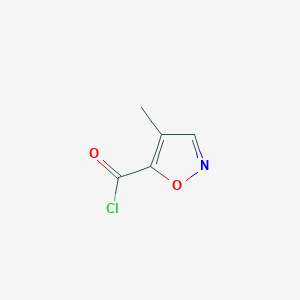

“2-Bromo-6-(thiophen-3-yl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The bromo group is attached to the second position of the pyridine ring, and the thiophene ring is attached to the sixth position . This compound is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .

Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Bromo-6-(thiophen-3-yl)pyridine”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction. In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(thiophen-3-yl)pyridine” consists of a pyridine ring and a thiophene ring connected at the 2nd and 6th positions respectively . The bromo group is attached to the second position of the pyridine ring .Chemical Reactions Analysis

Thiophene derivatives, including “2-Bromo-6-(thiophen-3-yl)pyridine”, have been used in a variety of chemical reactions. For example, they have been used in the synthesis of biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Applications De Recherche Scientifique

Synthesis of Thiophene Derivatives

Thiophenes are a crucial component in synthesizing various organic compounds. “2-Bromo-6-(thiophen-3-yl)pyridine” can be used in [3+2] cycloaddition reactions to create new thiophene derivatives with potential applications in medicinal chemistry and materials science .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with metals that could be used in catalysis or as part of novel materials .

Anticancer Agents

Thiophene derivatives are known to be used as raw materials in the synthesis of anticancer agents. While not specific to “2-Bromo-6-(thiophen-3-yl)pyridine”, it’s plausible that this compound could also be utilized for such purposes .

Anti-Atherosclerotic Agents

Similarly, thiophenes are used in synthesizing anti-atherosclerotic agents. The specific compound may have potential applications in this field as well .

Metal Complexing Agents

Thiophenes can act as metal complexing agents, which suggests that “2-Bromo-6-(thiophen-3-yl)pyridine” might be useful in developing complexes for various industrial or research applications .

Development of Insecticides

The broader family of thiophene compounds is involved in developing insecticides. There’s a possibility that “2-Bromo-6-(thiophen-3-yl)pyridine” could serve a role in this area too .

Safety And Hazards

While specific safety and hazard information for “2-Bromo-6-(thiophen-3-yl)pyridine” is not available in the literature, general safety measures for handling similar compounds include avoiding all personal contact, including inhalation, wearing protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, and keeping containers securely sealed when not in use .

Orientations Futures

Thiophene-based analogs, including “2-Bromo-6-(thiophen-3-yl)pyridine”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could involve further exploration of the biological activities and potential therapeutic applications of these compounds.

Propriétés

IUPAC Name |

2-bromo-6-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPMQIYFGZTIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623308 | |

| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(thiophen-3-yl)pyridine | |

CAS RN |

463337-00-0 | |

| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)